Stiolto Respimat is a pharmaceutical product combining two active ingredients: tiotropium bromide and olodaterol. This inhalation solution is designed for the long-term maintenance treatment of patients with chronic obstructive pulmonary disease (COPD). The formulation allows for once-daily administration via the Respimat inhaler, providing an effective bronchodilator option for managing respiratory symptoms associated with COPD. Tiotropium is classified as a long-acting muscarinic antagonist, while olodaterol is a long-acting beta2-adrenergic agonist.
Stiolto Respimat is manufactured by Boehringer Ingelheim Pharmaceuticals, Inc. It is classified under the following categories:
The product was approved for use in various regions, including the United States and European Union, following rigorous clinical trials that demonstrated its efficacy and safety profile .
The synthesis of Stiolto Respimat involves a multi-step process to produce its active ingredients. The manufacturing process for olodaterol hydrochloride includes a four-step synthesis that ensures high purity and quality of the final product. Key aspects of the synthesis include:
The molecular structure of Stiolto Respimat reflects its dual-component nature:
Both compounds are delivered in a specific dose through the Respimat inhaler, which is designed to optimize aerosol delivery to the lungs .
The chemical reactions involved in the synthesis of tiotropium and olodaterol primarily include:
These reactions are carefully monitored to ensure that side products are minimized and that the final products meet regulatory standards for pharmaceutical quality .
Stiolto Respimat acts through a synergistic mechanism involving both active components:
This dual action enhances lung function more effectively than either component alone, providing significant relief from COPD symptoms .
These properties are critical for ensuring effective delivery via inhalation and maintaining drug stability during storage .
Stiolto Respimat is primarily used for:
Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), exhibits kinetic subtype selectivity for muscarinic acetylcholine receptors (mAChRs). It binds reversibly to M1–M5 receptor subtypes but dissociates slowly from M1 and M3 receptors, which are predominant in bronchial smooth muscle. This results in prolonged bronchodilation (>24 hours) [3] [9]. The dissociation half-life from M3 receptors is 34.7 hours, compared to 3.6 hours for M2 receptors, minimizing systemic effects [9].
Key mechanisms include:
Table 1: Tiotropium’s Receptor Binding Kinetics
Receptor Subtype | Dissociation Half-Life (hours) | Primary Airway Function |
---|---|---|
M1 | 14.6 | Ganglionic neurotransmission |
M2 | 3.6 | Presynaptic autoreceptor feedback |
M3 | 34.7 | Smooth muscle contraction, mucus secretion |
Olodaterol, a long-acting β2-adrenergic agonist (LABA), activates β2-receptors on airway smooth muscle cells. This stimulates Gs-protein-coupled adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which:
Olodaterol’s functional selectivity for β2-receptors (β2:β1 ratio >2,000:1) minimizes cardiac β1 effects. Its onset occurs within 10 minutes, with duration exceeding 24 hours due to membrane incorporation and slow dissociation [5] [9].
The combination of tiotropium and olodaterol demonstrates supra-additive bronchodilation by modulating complementary pathways:
In human bronchial epithelial cells, the combination attenuates TGF-β-mediated neutrophilic inflammation 40% more effectively than either agent alone, indicating anti-inflammatory synergy [5].
Table 2: Synergistic Bronchodilation in Clinical Studies
Parameter | Tiotropium Monotherapy | Olodaterol Monotherapy | Tiotropium/Olodaterol Combination | Study Duration |
---|---|---|---|---|
FEV1 AUC (0–12h) (mL) | 129 | 145 | 336* | 6 weeks [5] |
Trough FEV1 (mL) | 157 | 143 | 261* | 52 weeks [9] |
Inspiratory Capacity (mL) | 220 | 195 | 410* | 6 weeks [10] |
p < 0.01 vs. monotherapies*
In rodent models of lipopolysaccharide (LPS)-induced airway hyperresponsiveness, the tiotropium/olodaterol combination:
Mechanistically, dual bronchodilation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7